Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate

Catalog No.
S13166309
CAS No.
94021-69-9
M.F
C21H29NO2
M. Wt
327.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)meth...

CAS Number

94021-69-9

Product Name

Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate

IUPAC Name

methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-1-yl)methylideneamino]benzoate

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C21H29NO2/c1-21(2)13-7-10-15-8-6-9-16(19(15)21)14-22-18-12-5-4-11-17(18)20(23)24-3/h4-5,11-12,14-16,19H,6-10,13H2,1-3H3

InChI Key

SOVXORZTOMBPOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1C(CCC2)C=NC3=CC=CC=C3C(=O)OC)C

Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate is a chemical compound characterized by its complex structure, which includes a benzoate moiety and an octahydro-1-naphthyl group. The molecular formula for this compound is C21H29NO2C_{21}H_{29}NO_2, with a molecular weight of approximately 327.46 g/mol. The compound's structure features a methylene bridge connecting the naphthyl group to the amino group, which is further esterified with a methyl benzoate.

The reactivity of methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate can be attributed to its functional groups:

  • Ester Hydrolysis: The ester bond can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding benzoic acid and alcohol.
  • Nucleophilic Substitution: The amino group may participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Condensation Reactions: The compound can react with aldehydes or ketones under acidic conditions to form imines or enamines.

These reactions are significant in synthetic organic chemistry, allowing for modifications and derivatizations of the compound.

The synthesis of methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate typically involves several steps:

  • Formation of the Naphthyl Methylene Intermediate: This can be achieved through the condensation of octahydro-8,8-dimethyl-1-naphthylamine with an appropriate aldehyde.
  • Esterification: The resulting intermediate can be treated with methyl benzoate in the presence of an acid catalyst to form the final ester product.
  • Purification: The product may require purification through recrystallization or chromatography to achieve the desired purity.

Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Agriculture: If shown to possess antimicrobial properties, it could be utilized as a pesticide or fungicide.
  • Fragrance Industry: Compounds with similar structures are often used in perfumes and flavorings due to their aromatic properties.

Interaction studies are essential for understanding how methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its pharmacokinetics and potential side effects.
  • Cellular Uptake Studies: Understanding how well the compound is absorbed by cells can inform its efficacy as a therapeutic agent.
  • Synergistic Effects: Exploring interactions with other compounds may reveal synergistic effects that enhance its biological activity.

Several compounds share structural similarities with methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate. Here are a few notable examples:

Compound NameStructureUnique Features
Benzoic AcidC7H6O2Simple carboxylic acid; widely used as a preservative.
OctahydronaphthaleneC10H18Saturated version of naphthalene; used as a solvent and intermediate.
Methyl NaphthoateC11H10O2Contains naphthalene; known for its fragrance properties.

Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate stands out due to its unique combination of an octahydro naphthalene structure linked to an amino group and a benzoate moiety, which may impart distinct biological activities not found in simpler analogs.

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

327.219829168 g/mol

Monoisotopic Mass

327.219829168 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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